Glycohyocholic acid

Description

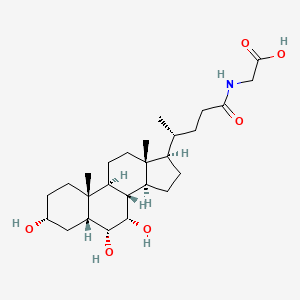

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[[(4R)-4-[(3R,5R,6R,7S,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H43NO6/c1-14(4-7-20(29)27-13-21(30)31)16-5-6-17-22-18(9-11-25(16,17)2)26(3)10-8-15(28)12-19(26)23(32)24(22)33/h14-19,22-24,28,32-33H,4-13H2,1-3H3,(H,27,29)(H,30,31)/t14-,15-,16-,17+,18+,19+,22+,23-,24+,25-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQYUKJFJPJDMMR-ZDWCHQGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H]([C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H43NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20785145 | |

| Record name | 2-[[(4R)-4-[(3R,5R,6R,7S,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20785145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32747-08-3 | |

| Record name | 2-[[(4R)-4-[(3R,5R,6R,7S,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20785145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycohyocholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240607 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biological Role of Glycohyocholic Acid: A Technical Guide

November 20, 2025

Abstract

Glycohyocholic acid (GHCA) is a primary conjugated bile acid synthesized in the liver through the conjugation of hyocholic acid with the amino acid glycine. Traditionally recognized for its role in the emulsification and absorption of dietary lipids and fat-soluble vitamins, recent research has illuminated its broader physiological significance as a signaling molecule. GHCA exerts its effects primarily through the activation of the farnesoid X receptor (FXR) and the G-protein coupled bile acid receptor 1 (GPBAR1), also known as Takeda G-protein-coupled receptor 5 (TGR5). Through these interactions, GHCA is implicated in the regulation of bile acid homeostasis, glucose metabolism, lipid metabolism, and inflammatory responses. Dysregulation of GHCA levels has been associated with various pathological conditions, including cholestatic liver diseases and metabolic disorders. This technical guide provides a comprehensive overview of the biological role of GHCA, detailing its synthesis, metabolism, signaling pathways, and analytical methodologies for its quantification.

Introduction

Bile acids are amphipathic steroid molecules derived from cholesterol in the liver. They are broadly classified into primary bile acids, which are synthesized directly from cholesterol, and secondary bile acids, which are formed by the metabolic activity of the gut microbiota. Primary bile acids, including cholic acid and chenodeoxycholic acid in humans, can be conjugated with the amino acids glycine or taurine to increase their solubility and enhance their physiological functions. This compound is a glycine-conjugated form of hyocholic acid, a primary bile acid predominantly found in pigs but also present in humans in smaller quantities.

The primary function of conjugated bile acids like GHCA is to act as detergents in the small intestine, facilitating the formation of micelles which are essential for the digestion and absorption of dietary fats and fat-soluble vitamins. Beyond this classical role, GHCA, as a signaling molecule, participates in a complex network of metabolic regulation. This guide will delve into the multifaceted biological roles of GHCA, with a focus on its interactions with key cellular receptors and the downstream signaling cascades it initiates.

Synthesis and Metabolism of this compound

The synthesis of this compound is a multi-step process that begins with the conversion of cholesterol into the primary bile acid, hyocholic acid. This process primarily occurs in the liver and involves a series of enzymatic reactions catalyzed by cytochrome P450 enzymes. The key rate-limiting enzyme in the classical bile acid synthesis pathway is cholesterol 7α-hydroxylase (CYP7A1).[1][2][3] The alternative pathway is initiated by sterol 27-hydroxylase (CYP27A1).[2]

Once hyocholic acid is synthesized, it undergoes conjugation with glycine. This reaction is catalyzed by the enzyme bile acid-CoA:amino acid N-acyltransferase (BAAT) in the peroxisomes of hepatocytes. The conjugation of hyocholic acid with glycine results in the formation of this compound.

Following its synthesis, GHCA is secreted into the bile and stored in the gallbladder. Upon food intake, particularly a fatty meal, cholecystokinin (CCK) is released, stimulating gallbladder contraction and the release of bile containing GHCA into the duodenum. In the intestine, GHCA participates in fat digestion. A significant portion of GHCA is reabsorbed in the terminal ileum and returned to the liver via the portal circulation in a process known as enterohepatic circulation.[4] Some GHCA may be deconjugated and metabolized by the gut microbiota into secondary bile acids.

Quantitative Data

The concentration of this compound can vary depending on the physiological or pathological state. The following tables summarize available quantitative data for GHCA and related parameters.

Table 1: Serum Concentrations of Glycocholic Acid in Liver Diseases

| Condition | Mean Serum Glycocholic Acid (μg/dL) ± SD | Reference |

| Control Group | 152.8 ± 78.2 | [5] |

| Hepatitis B Virus Carriers | 205.8 ± 72.4 | [5] |

| Acute Hepatitis | 2,827.8 ± 945.7 | [5] |

| Chronic Hepatitis | 2,292.5 ± 712.3 | [5] |

| Cirrhosis | 3,592.8 ± 1,548.9 | [5] |

| Liver and Biliary Diseases (General) | 3,992.2 ± 1,648.2 | [5] |

Table 2: Analytical Parameters for this compound Quantification

| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| LC-MS/MS | Feces | 0.01–0.24 μg/kg | 0.03–0.81 μg/kg | [6] |

| HPLC-UV | Serum | Not Specified | 0.15625 μg/mL (Lower end of linear range) | [5] |

Table 3: Receptor Activation by Related Bile Acids (EC50 Values)

| Bile Acid | Receptor | EC50 (μM) | Reference |

| Lithocholic acid (LCA) | TGR5 | 0.53 | [7] |

| Taurolithocholic acid (TLCA) | TGR5 | 0.22 | [7] |

| Oleanolic acid (OA) | TGR5 | 2.6 | [8] |

| INT-777 (synthetic agonist) | TGR5 | 0.31 | [8] |

| Chenodeoxycholic acid (CDCA) | FXR | ~10 | [9] |

Signaling Pathways

This compound exerts its signaling functions primarily through the activation of two key receptors: the farnesoid X receptor (FXR) and the Takeda G-protein-coupled receptor 5 (TGR5).

Farnesoid X Receptor (FXR) Signaling

FXR is a nuclear hormone receptor that acts as a ligand-activated transcription factor.[11][12][13] It plays a crucial role in regulating the expression of genes involved in bile acid, lipid, and glucose metabolism.[12][13] The activation of FXR by bile acids, including GHCA, leads to a cascade of events that ultimately result in the feedback inhibition of bile acid synthesis.

Upon binding of GHCA to FXR in the nucleus of hepatocytes and enterocytes, FXR forms a heterodimer with the retinoid X receptor (RXR).[9] This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes.[9]

In the liver, a key target gene of FXR is the small heterodimer partner (SHP).[13] The induction of SHP leads to the inhibition of liver receptor homolog-1 (LRH-1) and hepatocyte nuclear factor 4α (HNF4α), which are critical transcription factors for the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis.[12] This results in a decrease in the overall production of bile acids.

In the intestine, FXR activation induces the expression of fibroblast growth factor 19 (FGF19) in humans (FGF15 in rodents).[12] FGF19 is secreted into the portal circulation and travels to the liver, where it binds to its receptor, fibroblast growth factor receptor 4 (FGFR4), on the surface of hepatocytes. This binding activates a signaling cascade that also leads to the repression of CYP7A1 expression, further contributing to the feedback inhibition of bile acid synthesis.[12]

References

- 1. physoc.org [physoc.org]

- 2. researchgate.net [researchgate.net]

- 3. FXR signaling in the enterohepatic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. TGR5-mediated bile acid sensing controls glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glycine-β-muricholic acid antagonizes the intestinal farnesoid X receptor-ceramide axis and ameliorates NASH in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The role of calcium precipitation in the sulfoglycolithocholate-induced cholestasis of the bile fistula hamster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bile acid nuclear receptor FXR and digestive system diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. indigobiosciences.com [indigobiosciences.com]

- 12. Intestinal Farnesoid X Receptor Signaling Modulates Metabolic Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Discovery and Synthesis of Glycohyocholic Acid

This guide provides a comprehensive overview of this compound (GHCA), a primary conjugated bile acid. It covers its discovery, detailed synthesis pathways (both biological and chemical), its role in cellular signaling, and the experimental protocols used for its study and quantification.

Discovery and Physicochemical Properties

This compound is a primary conjugated bile acid, meaning it is synthesized in the liver directly from cholesterol and conjugated with an amino acid.[1][2] Specifically, it is formed through the conjugation of cholic acid with glycine via an amide bond.[1][2][3] While its existence has been known as part of the general discovery and characterization of bile acids, recent research has highlighted its significance as a potential biomarker for various conditions, including cholangiocarcinoma and diabetes mellitus.[1][4]

This compound's amphiphilic nature, with a rigid steroid nucleus and a flexible side chain, allows it to act as a detergent, facilitating the emulsification, digestion, and absorption of dietary fats and fat-soluble vitamins.[5][6][7]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | N-(3α,7α,12α-Trihydroxy-5β-cholan-24-oyl)-glycine | [3] |

| Chemical Formula | C₂₆H₄₃NO₆ | [3] |

| Molecular Weight | 465.62 g/mol | [3] |

| Appearance | White crystalline powder | [3] |

| Taste | Bitter | [3] |

| Solubility | Limited in water; soluble in hot water and organic solvents | [3] |

| Acidity | Weakly acidic; pH of aqueous suspension is 3.0-4.0 | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through both natural biosynthetic pathways within the body and various chemical methods in the laboratory.

In Vivo Biosynthesis

The formation of this compound in the liver is a multi-step enzymatic process starting from cholesterol.[3][7] This process is part of the classical or "neutral" pathway of bile acid synthesis, which accounts for the majority of bile acid production.[6][8]

-

Initiation : The pathway begins with the hydroxylation of cholesterol at the 7α position by the enzyme cholesterol 7α-hydroxylase (CYP7A1) , the rate-limiting step in this pathway.[7][8][9]

-

Formation of Primary Bile Acids : Through a series of subsequent enzymatic reactions involving enzymes like sterol 12α-hydroxylase (CYP8B1), the cholesterol molecule is modified to form the primary bile acid, cholic acid .[9][10]

-

Conjugation : The final step is the conjugation of cholic acid with the amino acid glycine. This is a two-step process catalyzed by:

Chemical Synthesis

Several laboratory methods have been developed to synthesize this compound, primarily focused on efficiently forming the amide bond between cholic acid and glycine.[3]

Table 2: Comparison of Chemical Synthesis Methods for this compound

| Method | Key Reagents/Steps | Advantages | Disadvantages/Considerations | Reference(s) |

| Mixed Anhydride Method | Cholic acid, alkyl chloroformate, base, glycine ester, followed by hydrolysis. | High utilization rate (yields up to 76%). | Requires careful control of reaction conditions. | [3][12][13] |

| Condensation Agent Method | Cholic acid, glycine, condensing agent (e.g., N-carbamoyl chloride hydrochloride). | Operationally simple. | Highly dependent on the specific condensing agent; can leave by-products requiring purification. | [3] |

| One-Pot Method | All reactants (e.g., ursodeoxycholic acid, glycine ethyl ester hydrochloride, condensing agent) are combined in a single reaction vessel. | Simple and efficient, simplifies operational steps. | Yield and purity can be variable depending on the specific "one-pot" strategy. | [3] |

| Azide Method | Involves the formation of an acyl azide intermediate. | Can be effective for peptide bond formation. | May involve hazardous reagents. | [3] |

digraph "Chemical Synthesis via Mixed Anhydride Method" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];// Nodes cholic_acid [label="Cholic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; mixed_anhydride [label="Mixed Anhydride\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; gca_ester [label="Glycocholic Acid\nEster", fillcolor="#F1F3F4", fontcolor="#202124"]; ghca [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Reagents reagent1 [label="+ Alkyl Chloroformate\n+ Base", shape=plaintext, fontcolor="#5F6368"]; reagent2 [label="+ Glycine Ester\n(Aminolysis)", shape=plaintext, fontcolor="#5F6368"]; reagent3 [label="+ Strong Base (e.g., NaOH)\n(Hydrolysis)", shape=plaintext, fontcolor="#5F6368"];

// Edges cholic_acid -> reagent1 [style=invis]; reagent1 -> mixed_anhydride [style=invis]; mixed_anhydride -> reagent2 [style=invis]; reagent2 -> gca_ester [style=invis]; gca_ester -> reagent3 [style=invis]; reagent3 -> ghca [style=invis];

// Invisible nodes for label placement edge [color="#5F6368"]; cholic_acid -> mixed_anhydride [label="Step A"]; mixed_anhydride -> gca_ester [label="Step B"]; gca_ester -> ghca [label="Step C"]; }

Signaling Pathways Involving this compound

Bile acids, including this compound, are now recognized as critical signaling molecules that regulate metabolism and inflammation.[8][14][15] They exert their effects primarily by activating the nuclear receptor Farnesoid X Receptor (FXR) and the cell surface G-protein coupled receptor TGR5 .[8][16][17]

Farnesoid X Receptor (FXR) Pathway

This compound is a natural ligand for FXR.[18] The activation of FXR is central to the negative feedback regulation of bile acid synthesis.

-

Mechanism : When bile acid levels are high, this compound binds to and activates FXR in hepatocytes and enterocytes.[19] Activated FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to specific DNA sequences (FXREs) in the promoter regions of target genes. A key target is the Small Heterodimer Partner (SHP), which is induced by FXR.[17][20] SHP, in turn, inhibits the transcription of the CYP7A1 gene, thereby reducing the rate-limiting step of bile acid synthesis and maintaining homeostasis.[8][19]

Takeda G-protein Coupled Receptor 5 (TGR5) Pathway

This compound can also activate TGR5, a receptor expressed in various tissues, including intestinal L-cells, gallbladder, and certain immune cells.[4][21]

-

Mechanism : Binding of this compound to TGR5 activates the associated Gαs protein, which in turn stimulates adenylyl cyclase.[22] This leads to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates downstream effectors like Protein Kinase A (PKA) and Epac. In enteroendocrine L-cells, this cascade results in the secretion of glucagon-like peptide-1 (GLP-1), a key hormone in regulating glucose homeostasis.[22][23] In cholangiocarcinoma cells, GCA treatment was found to significantly increase the gene expression of TGR5.[4]

Experimental Protocols

Accurate quantification and analysis of this compound are crucial for research and clinical applications. This section details common experimental protocols.

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for bile acid analysis due to its high sensitivity and specificity.[3][24][25]

Table 3: Performance Characteristics of this compound Quantification Methods

| Method | Typical Sample | Linear Range | Detection Limit (LOD) | Key Features | Reference(s) |

| HPLC-UV | Serum | 0.156 - 10.0 µg/mL | 0.02 µg/mL | Good sensitivity and stability, but less specific than MS. | [3] |

| LC-MS/MS | Serum, Plasma, Feces, Bile | Varies (e.g., nM to µM) | Low nM range | High specificity and accuracy; can separate isomers and quantify multiple bile acids simultaneously. | [24][25][26] |

| Immunoassays (ELISA, RIA) | Serum | Varies | Varies | High throughput; may have cross-reactivity with other bile acids. | [3][25] |

Detailed Protocol: LC-MS/MS Quantification from Serum [24][26]

-

Sample Preparation (Protein Precipitation) :

-

Thaw frozen serum samples at 4°C.

-

To a 20-100 µL aliquot of serum, add 4 volumes (e.g., 80-400 µL) of ice-cold methanol containing a mixture of deuterated bile acid internal standards.

-

Vortex the mixture vigorously for 10 minutes.

-

Centrifuge at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to an HPLC vial with a microinsert for analysis.

-

-

Chromatographic Separation (HPLC) :

-

System : A high-performance liquid chromatography system (e.g., Thermo Scientific Vanquish).

-

Column : A C18 reversed-phase column (e.g., Hypersil GOLD C18, 100 x 2.1 mm, 1.8 µm).

-

Mobile Phase A : Water with 0.1% formic acid or 1 mM ammonium acetate.

-

Mobile Phase B : Acetonitrile/methanol mixture with 0.1% formic acid.

-

Gradient : A programmed gradient from a low to high percentage of Mobile Phase B over several minutes to separate the different bile acids.

-

Flow Rate : Typically 0.3-0.5 mL/min.

-

Injection Volume : 10 µL.

-

-

Detection (Tandem Mass Spectrometry) :

-

System : A triple quadrupole mass spectrometer (e.g., Thermo Scientific TSQ Quantis).

-

Ionization Mode : Negative electrospray ionization (ESI-).

-

Analysis Mode : Selected Reaction Monitoring (SRM), which monitors specific precursor-to-product ion transitions for each bile acid and internal standard, ensuring high specificity and accurate quantification.

-

Chemical Synthesis Protocol: Hydrolysis of Glycocholic Acid Ethyl Ester (GCAEE)

This protocol describes the final hydrolysis step common to several synthesis methods to yield the free acid form.[27]

-

Saponification :

-

In a suitable glass flask, dissolve sodium hydroxide (1.89 g) in water (189 ml) with stirring at ambient temperature until fully dissolved.

-

Add purified wet Glycocholic acid ethyl ester (GCAEE) (16.9 g) to the NaOH solution.

-

Stir the resulting suspension at 20-28°C for approximately 12 hours to ensure complete hydrolysis of the ester.

-

-

Neutralization and Extraction :

-

Adjust the pH of the now clear solution to between 7.0 and 7.5 using 1N HCl.

-

Wash the aqueous solution twice with ethyl acetate (75 ml each time) at 35-40°C to remove any unreacted starting material or non-polar impurities.

-

-

Precipitation and Isolation :

-

Separate the aqueous layer and heat it under vacuum to remove any dissolved ethyl acetate.

-

Dilute the resulting aqueous solution with 100 ml of water and heat to 35-40°C.

-

Adjust the pH to between 2.0 and 2.5 with 1N HCl. This will cause the pure this compound to precipitate out of the solution.

-

-

Drying :

-

Collect the wet product by filtration.

-

Dry the product under vacuum at 50-60°C to yield the final pure this compound. A typical dry yield for this process is reported to be around 92.3%.[27]

-

Clinical and Research Significance

The study of this compound is vital for understanding liver function, metabolic diseases, and certain cancers.

Table 4: Serum Levels of Glycocholic Acid in Various Liver Conditions

| Condition | Mean Serum Glycocholic Acid (µg/dL) ± SD | Reference |

| Control Group | 152.8 ± 78.2 | [3] |

| Hepatitis B Virus Carriers | 205.8 ± 72.4 | [3] |

| Acute Hepatitis | 2,827.8 ± 945.7 | [3] |

| Chronic Hepatitis | 2,292.5 ± 712.3 | [3] |

| Cirrhosis | 3,592.8 ± 1,548.9 | [3] |

-

Biomarker : Altered levels of this compound have been identified as a potential biomarker for cholangiocarcinoma, where its relative concentration is significantly higher compared to benign biliary disease.[4]

-

Therapeutic Target : As a key ligand for FXR and TGR5, understanding its signaling provides a basis for developing therapeutic agents for metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and diabetes.[16][28]

-

Drug Development : Due to its amphiphilic properties, this compound and its salts are used as pharmaceutical excipients to enhance drug solubility and absorption.[3]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. apexbt.com [apexbt.com]

- 3. Frontiers | Research progress on the synthesis process, detection method, pharmacological effects and application of glycocholic acid [frontiersin.org]

- 4. Discovery of glycocholic acid and taurochenodeoxycholic acid as phenotypic biomarkers in cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients [frontiersin.org]

- 6. Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bile acid - Wikipedia [en.wikipedia.org]

- 8. Bot Verification [gallmet.hu]

- 9. New Insights into Bile Acids Related Signaling Pathways in the Onset of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. WO2010128472A1 - Method for the synthesis of glycocholic acid - Google Patents [patents.google.com]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 14. Physiology, Bile Acids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Overview of Bile Acids Signaling and Perspective on the Signal of Ursodeoxycholic Acid, the Most Hydrophilic Bile Acid, in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Circulating Bile Acids in Liver Failure Activate TGR5 and Induce Monocyte Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Regulation of bile acid metabolism-related signaling pathways by gut microbiota in diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 20. indigobiosciences.com [indigobiosciences.com]

- 21. scbt.com [scbt.com]

- 22. Activation of transmembrane bile acid receptor TGR5 stimulates insulin secretion in pancreatic β cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. TGR5-mediated bile acid sensing controls glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. documents.thermofisher.com [documents.thermofisher.com]

- 25. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Glycocholic acid synthesis - chemicalbook [chemicalbook.com]

- 28. FXR activation protects against NAFLD via bile-acid-dependent reductions in lipid absorption - PMC [pmc.ncbi.nlm.nih.gov]

Glycohyocholic Acid Signaling in Liver Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycohyocholic acid (GHCA) is a conjugated secondary bile acid found in relatively low concentrations in human plasma. Bile acids, traditionally known for their role in lipid digestion, are now recognized as critical signaling molecules that regulate a wide array of metabolic and cellular processes, particularly in the liver. This technical guide provides a comprehensive overview of the current understanding of the this compound signaling pathway in liver cells, its physiological relevance, and experimental approaches to its study.

Core Signaling Pathways of this compound in Hepatocytes

The primary mechanisms by which this compound and other bile acids exert their effects in liver cells are through the activation of nuclear and cell surface receptors. The two most well-characterized receptors in this context are the Farnesoid X Receptor (FXR) and the Takeda G-protein coupled receptor 5 (TGR5).

Farnesoid X Receptor (FXR) Signaling

FXR is a nuclear receptor that acts as a ligand-activated transcription factor. Upon binding of a bile acid ligand like GHCA, FXR translocates to the nucleus, forms a heterodimer with the Retinoid X Receptor (RXR), and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in bile acid, lipid, and glucose metabolism.

Recent studies indicate that glycocholic acid, a closely related bile acid, can increase the mRNA levels of downstream targets of the FXR signaling pathway. These targets include the Small Heterodimer Partner (SHP), ATP-binding cassette transporter G1 (ABCG1), and Apolipoprotein A1 (ApoA1)[1]. SHP is a key transcriptional repressor that, in turn, inhibits the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, creating a negative feedback loop.

Figure 1. This compound (GHCA) Signaling via the Farnesoid X Receptor (FXR) Pathway.

Takeda G-protein Coupled Receptor 5 (TGR5) Signaling

TGR5 is a cell surface receptor that, upon activation by bile acids, stimulates intracellular signaling cascades. Studies have shown an increasing trend in the expression of TGR5 in response to glycocholic acid[1]. TGR5 activation leads to the stimulation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA) and other downstream effectors, influencing processes such as inflammation, glucose homeostasis, and energy expenditure.

Figure 2. This compound (GHCA) Signaling via the Takeda G-protein Coupled Receptor 5 (TGR5) Pathway.

Quantitative Data on Bile Acid Receptor Activation

While specific quantitative data for the binding affinity and activation of FXR and TGR5 by this compound are not yet extensively documented, data for other key bile acids provide a valuable reference for comparison.

| Bile Acid | Receptor | Parameter | Value (µM) | Reference |

| Chenodeoxycholic Acid (CDCA) | FXR | EC50 | ~10-17 | [2][3] |

| Cholic Acid (CA) | FXR | EC50 | ~600 | [2] |

| Lithocholic Acid (LCA) | TGR5 | EC50 | ~0.3 | [4] |

| Deoxycholic Acid (DCA) | TGR5 | EC50 | ~1 | [4] |

EC50 (Half-maximal effective concentration) is the concentration of a ligand that induces a response halfway between the baseline and maximum.

Experimental Protocols for Studying this compound Signaling

To investigate the signaling pathways of this compound in liver cells, a combination of in vitro and in vivo experimental approaches is necessary. Below are detailed methodologies for key experiments.

Primary Hepatocyte Isolation and Culture

Objective: To obtain viable primary hepatocytes for in vitro studies.

Protocol:

-

Animal Model: C57BL/6 mice are commonly used.

-

Anesthesia: Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation or intraperitoneal injection of a ketamine/xylazine cocktail).

-

Perfusion:

-

Perform a laparotomy to expose the portal vein and inferior vena cava (IVC).

-

Cannulate the portal vein with a 24-gauge catheter and secure it.

-

Cut the IVC to allow for drainage.

-

Perfuse the liver with a pre-warmed (37°C) calcium-free Hanks' Balanced Salt Solution (HBSS) containing EGTA to wash out the blood and disrupt cell-cell junctions.

-

Switch to a perfusion buffer containing collagenase type IV to digest the extracellular matrix.

-

-

Hepatocyte Isolation:

-

Once the liver is digested (indicated by a change in color and texture), carefully excise the liver and transfer it to a sterile dish containing culture medium.

-

Gently mince the liver to release the hepatocytes.

-

Filter the cell suspension through a 70-100 µm cell strainer to remove undigested tissue.

-

-

Purification:

-

Centrifuge the cell suspension at a low speed (e.g., 50 x g) for 5 minutes at 4°C. Viable hepatocytes will form a pellet.

-

Carefully aspirate the supernatant containing non-parenchymal cells and dead hepatocytes.

-

Wash the pellet with culture medium and repeat the centrifugation step.

-

-

Cell Plating and Culture:

-

Resuspend the final hepatocyte pellet in appropriate culture medium (e.g., William's E medium supplemented with fetal bovine serum, insulin, dexamethasone, and penicillin/streptomycin).

-

Determine cell viability using the trypan blue exclusion assay.

-

Plate the hepatocytes on collagen-coated culture dishes at a desired density.

-

Allow the cells to attach for several hours before changing the medium to remove unattached and dead cells.

-

FXR/TGR5 Reporter Gene Assay

Objective: To quantify the activation of FXR and TGR5 by this compound.

Protocol:

-

Cell Line: Use a suitable cell line, such as HEK293T or HepG2 cells.

-

Transfection:

-

Co-transfect the cells with:

-

An expression vector for human FXR or TGR5.

-

A reporter plasmid containing a luciferase gene under the control of a promoter with FXR response elements (for FXR) or a cAMP response element (for TGR5).

-

A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

-

-

-

Treatment:

-

After 24 hours, treat the transfected cells with varying concentrations of this compound or a known agonist (e.g., GW4064 for FXR, INT-777 for TGR5) as a positive control.

-

-

Luciferase Assay:

-

After the desired incubation period (e.g., 24 hours), lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

-

Data Analysis:

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity.

-

Plot the normalized luciferase activity against the concentration of this compound to determine the EC50 value.

-

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

Objective: To measure the effect of this compound on the expression of target genes in the FXR and TGR5 signaling pathways.

Protocol:

-

Cell Treatment: Treat primary hepatocytes or a suitable liver cell line with this compound at various concentrations and for different time points.

-

RNA Isolation: Isolate total RNA from the treated cells using a commercial RNA isolation kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.

-

qRT-PCR:

-

Perform qRT-PCR using gene-specific primers for target genes (e.g., SHP, ABCG1, ApoA1, CYP7A1) and a reference gene (e.g., GAPDH, β-actin).

-

Use a SYBR Green or TaqMan-based detection method.

-

-

Data Analysis:

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.

-

Proteomic Analysis of GHCA-Treated Liver Cells

Objective: To identify and quantify global changes in protein expression in response to this compound treatment.

Protocol:

-

Cell Treatment and Lysis: Treat liver cells with GHCA and a vehicle control. Lyse the cells and extract total protein.

-

Protein Digestion: Digest the protein extracts into peptides using trypsin.

-

Mass Spectrometry (MS):

-

Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

For quantitative analysis, label the peptides with isobaric tags (e.g., TMT or iTRAQ) or use a label-free quantification approach.

-

-

Data Analysis:

-

Identify the proteins from the MS/MS data using a protein database search engine (e.g., Mascot, Sequest).

-

Quantify the relative abundance of proteins between the GHCA-treated and control groups.

-

Perform bioinformatics analysis (e.g., pathway analysis, gene ontology enrichment) to identify the biological processes and pathways affected by GHCA.

-

Figure 3. Experimental Workflow for Investigating GHCA Signaling in Liver Cells.

Conclusion and Future Directions

This compound is an emerging player in the complex network of bile acid signaling in the liver. While current evidence suggests its interaction with both FXR and TGR5 pathways, further research is required to fully elucidate its specific roles and mechanisms of action. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the nuanced effects of GHCA on hepatocyte function. Future studies should focus on determining the precise binding affinities and activation potencies of GHCA for its receptors, exploring its impact on a wider range of cellular processes, and validating its physiological and pathophysiological significance in vivo. A deeper understanding of GHCA signaling holds promise for the development of novel therapeutic strategies for liver and metabolic diseases.

References

- 1. Frontiers | Research progress on the synthesis process, detection method, pharmacological effects and application of glycocholic acid [frontiersin.org]

- 2. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bile acid nuclear receptor FXR and digestive system diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Glycohyocholic Acid and Gut Microbiome Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycohyocholic acid (GHCA), a glycine-conjugated bile acid, is emerging as a significant modulator of gut microbiome composition and function, with profound implications for host physiology and disease. This technical guide provides an in-depth examination of the intricate interactions between GHCA and the gut microbiota. It details the molecular mechanisms, including the activation of key signaling pathways such as the farnesoid X receptor (FXR) and Takeda G-protein-coupled receptor 5 (TGR5), and presents quantitative data on these interactions. Furthermore, this guide offers a comprehensive collection of experimental protocols for studying bile acid-microbiome interplay, alongside visual representations of signaling cascades and experimental workflows to facilitate a deeper understanding and guide future research in this dynamic field.

Introduction

Bile acids, traditionally known for their role in lipid digestion, are now recognized as crucial signaling molecules that orchestrate a complex dialogue between the host and its gut microbiota. This compound (GHCA), a conjugated primary bile acid, is a key player in this communication. The gut microbiome, through enzymes like bile salt hydrolase (BSH), can deconjugate GHCA, altering the bile acid pool and influencing host metabolic and inflammatory pathways. This guide explores the multifaceted interactions of GHCA with the gut microbiome, focusing on the downstream effects on host signaling and the methodologies to investigate these phenomena.

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the interactions between this compound, the gut microbiome, and host physiology.

Table 1: Concentrations of this compound in Biological Samples

| Biospecimen | Condition | Concentration | Reference |

| Blood | Normal Adult | Detected but not Quantified | [1] |

| Urine | Cancer patients undergoing total body irradiation | Detected but not Quantified | [1] |

| Duodenal Bile | Patients with bile acid amidation defects (post-GCA treatment) | 23.3 ± 19.1 mmol/L (Total Bile Acids) | [2] |

Table 2: Effects of Glycocholic Acid (GCA) Treatment on Bile Acid Composition

| Parameter | Value | Reference |

| Percentage of conjugated bile acids in bile post-GCA treatment | 63.5% ± 4.0% | [2] |

| Percentage of GCA in total biliary bile acids post-GCA treatment | 59.6% ± 9.3% | [2] |

Table 3: Bile Salt Hydrolase (BSH) Activity of Probiotic Strains

| Probiotic Strain | Substrate | Deconjugation Activity (%) | Reference |

| Lactobacillus plantarum DGIA1 | Sodium Glycocholate | 69% | [3] |

| Lactobacillus plantarum DGIA1 | Sodium Glycodeoxycholate | 100% | [3] |

| Saccharomyces boulardii | Sodium Glycodeoxycholate | 100% | [3] |

| Saccharomyces boulardii | Sodium Glycocholate | 5% (weak activity) | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and gut microbiome interactions.

Bile Acid Extraction from Fecal Samples

This protocol outlines a common method for extracting bile acids from fecal matter for subsequent analysis by techniques such as HPLC or LC-MS.[4][5][6][7][8]

Materials:

-

Frozen fecal sample (~100-200 mg)

-

Methanol:water (1:1, v/v) with 0.1% formic acid

-

Centrifuge tubes

-

Vortex mixer

-

Sonicator

-

Centrifuge (capable of 12,000 x g and 4°C)

-

0.22 µm syringe filter

-

HPLC vial

Procedure:

-

Weigh approximately 100–200 mg of frozen feces into a centrifuge tube.

-

Add 1–2 mL of methanol:water (1:1, v/v) with 0.1% formic acid.

-

Vortex the mixture for 2–5 minutes to homogenize the sample.

-

Sonicate the mixture for 10–15 minutes to enhance extraction efficiency.

-

Centrifuge the sample at 12,000 g for 10–15 minutes at 4°C.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter and transfer it to an HPLC vial for analysis.

16S rRNA Gene Sequencing for Microbiota Profiling

This protocol provides a general workflow for characterizing the gut microbial composition from fecal samples.[9][10][11][12][13]

Workflow:

-

Sample Collection and Storage: Collect fecal samples in sterile swab tubes and store them at -80°C until processing.

-

DNA Extraction:

-

Utilize a column-free, direct-PCR approach or a commercial kit like the Maxwell RSC Fecal Microbiome DNA Kit.

-

Include negative controls (e.g., PCR without template, DNA from a clean swab) and positive controls (e.g., mock microbial community standards).

-

-

Library Preparation:

-

Amplify a hypervariable region of the 16S rRNA gene (e.g., V3-V4) using PCR with barcoded primers to allow for multiplexing of samples.

-

Perform PCR in triplicate for each sample to minimize amplification bias.

-

Purify the PCR products, often using magnetic beads.

-

-

Sequencing:

-

Quantify the prepared library to ensure proper loading onto the sequencing instrument.

-

Sequence the library on a platform such as the Illumina MiSeq.

-

-

Data Analysis:

-

Process the raw sequencing reads (FASTQ files) using a pipeline like QIIME 2 or DADA2.

-

Perform quality filtering, denoising, and chimera removal.

-

Cluster sequences into Amplicon Sequence Variants (ASVs) or Operational Taxonomic Units (OTUs).

-

Assign taxonomy to the representative sequences.

-

Analyze microbial diversity and composition.

-

Bile Salt Hydrolase (BSH) Activity Assay (Plate-Based)

This qualitative assay is used to screen for BSH activity in bacterial isolates.[3][14][15][16]

Materials:

-

MRS agar supplemented with 0.3% (w/v) bile salts (e.g., glycocholic acid) and 0.375 g/L CaCl₂

-

Bacterial cultures to be tested

-

Anaerobic incubation system

Procedure:

-

Prepare MRS agar plates containing the specified concentrations of bile salts and CaCl₂.

-

Inoculate the plates with the bacterial strains of interest by puncturing the agar with an inoculated loop or spotting a small volume of liquid culture.

-

Incubate the plates anaerobically at 37°C for 48-72 hours.

-

Observe the plates for the formation of a halo or precipitate around the bacterial growth, which indicates positive BSH activity. The diameter of the halo can be measured for a semi-quantitative assessment.

Farnesoid X Receptor (FXR) Activation Assay (Reporter Gene Assay)

This assay is used to determine if a compound, such as a specific bile acid, can activate the FXR.[17][18][19][20]

Principle: This assay typically utilizes a host cell line (e.g., HEK293T) co-transfected with two plasmids: one expressing the FXR and another containing a reporter gene (e.g., luciferase or secreted alkaline phosphatase (SEAP)) under the control of an FXR-responsive promoter. Activation of FXR by a ligand leads to the expression of the reporter gene, which can be quantified.

General Procedure:

-

Plate the engineered cells in a 96-well plate.

-

Expose the cells to varying concentrations of the test compound (e.g., this compound). Include a known FXR agonist (e.g., GW4064) as a positive control and a vehicle control.

-

Incubate the plate for a specified period (e.g., 6-24 hours).

-

Measure the activity of the reporter enzyme (e.g., luciferase activity via a luminometer).

-

Express the results as a fold-change in reporter activity relative to the vehicle control.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways involving this compound and the gut microbiome, as well as a typical experimental workflow for their investigation.

Caption: GHCA interaction with gut microbiota and FXR signaling.

Caption: GHCA interaction with gut microbiota and TGR5 signaling.

Caption: Workflow for studying bile acid-microbiome interactions.

Conclusion

The interplay between this compound and the gut microbiome is a critical axis of communication that influences host health and disease. Understanding the mechanisms of this interaction, particularly through the modulation of FXR and TGR5 signaling, opens new avenues for therapeutic intervention in metabolic and inflammatory disorders. The standardized protocols and analytical workflows presented in this guide are intended to provide a robust framework for researchers to further elucidate the role of GHCA and other bile acids in the host-microbiome symbiosis, ultimately paving the way for the development of novel diagnostics and targeted therapies.

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0240607) [hmdb.ca]

- 2. Treatment of bile acid amidation defects with glycocholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vitro Bile Salt Hydrolase (BSH) Activity Screening of Different Probiotic Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ro.ecu.edu.au [ro.ecu.edu.au]

- 7. researchgate.net [researchgate.net]

- 8. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 9. Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 16S rRNA Sequencing Guide [blog.microbiomeinsights.com]

- 12. 16S rRNA Sequencing for Gut Microbiota Profiling - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 13. m.youtube.com [m.youtube.com]

- 14. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. caymanchem.com [caymanchem.com]

- 20. indigobiosciences.com [indigobiosciences.com]

An In-depth Technical Guide to the Endogenous Metabolism of Glycohyocholic Acid in Mammals

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycohyocholic acid (GHCA), a glycine-conjugated form of the primary bile acid hyocholic acid (HCA), plays a significant role in lipid digestion, cholesterol homeostasis, and cellular signaling. While traditionally considered a minor bile acid in humans, emerging research has highlighted its altered metabolism in various physiological and pathophysiological states, including liver disease, metabolic disorders, and following bariatric surgery. This technical guide provides a comprehensive overview of the endogenous metabolism of GHCA in mammals, detailing its synthesis, biotransformation, enterohepatic circulation, and excretion. The guide includes a compilation of quantitative data, detailed experimental protocols for its analysis, and visual representations of the key metabolic and signaling pathways.

Introduction

Bile acids are amphipathic steroid molecules synthesized from cholesterol in the liver. They are essential for the emulsification and absorption of dietary lipids and fat-soluble vitamins in the intestine. Beyond this classical role, bile acids are now recognized as crucial signaling molecules that modulate a variety of metabolic pathways through the activation of nuclear receptors, such as the farnesoid X receptor (FXR), and G-protein coupled receptors like TGR5.

This compound is the product of the conjugation of hyocholic acid (3α,6α,7α-trihydroxy-5β-cholan-24-oic acid) with the amino acid glycine. HCA is a primary bile acid in pigs and is present in lower concentrations in other mammals, including humans.[1] The conjugation with glycine increases its water solubility and alters its biological activity. This document will delve into the intricate processes governing the lifecycle of GHCA within the mammalian system.

Synthesis of this compound

The synthesis of GHCA is a multi-step process that begins with the formation of its precursor, hyocholic acid, from cholesterol, followed by its conjugation with glycine.

Biosynthesis of Hyocholic Acid (HCA)

The synthesis of HCA from cholesterol primarily occurs in the liver. While HCA is a major primary bile acid in pigs, its synthesis in other mammals, including humans and rodents, is less predominant. The key enzymatic step differentiating HCA synthesis from that of the more common human primary bile acids, cholic acid and chenodeoxycholic acid (CDCA), is the 6α-hydroxylation of a bile acid precursor.

In pigs, the enzyme responsible for this 6α-hydroxylation is the cytochrome P450 enzyme CYP4A21 , which acts on taurochenodeoxycholic acid.[2] In humans and rodents, the synthesis of HCA is thought to occur via alternative pathways, potentially involving CYP3A enzymes that can hydroxylate bile acid precursors at the 6α position.[3]

Conjugation of Hyocholic Acid with Glycine

The final step in the synthesis of GHCA is the conjugation of HCA with glycine. This reaction is catalyzed by the enzyme bile acid-CoA:amino acid N-acyltransferase (BAAT) .[4] The process involves two key enzymatic reactions:

-

Activation of Hyocholic Acid: Hyocholic acid is first activated to its coenzyme A (CoA) thioester, hyocholyl-CoA. This reaction is catalyzed by bile acid-CoA ligase (BACL) , also known as very long-chain acyl-CoA synthetase (VLCS).[5]

-

Glycine Conjugation: The BAAT enzyme then catalyzes the transfer of the hyocholyl group from hyocholyl-CoA to the amino group of glycine, forming this compound and releasing free CoA.[6]

While some species predominantly use taurine for conjugation, humans and many other mammals utilize both glycine and taurine. The ratio of glycine to taurine conjugation can be influenced by the availability of these amino acids.[7]

Biotransformation and Enterohepatic Circulation

Following its synthesis in the liver, GHCA is secreted into the bile and enters the small intestine to participate in digestion. The majority of GHCA is then reabsorbed and returned to the liver via the enterohepatic circulation. A portion of GHCA that escapes reabsorption undergoes biotransformation by the gut microbiota.

Enterohepatic Circulation

The enterohepatic circulation is a highly efficient process that recycles bile acids, including GHCA, multiple times. After its secretion into the duodenum, GHCA aids in the formation of mixed micelles, which are essential for the absorption of dietary fats. In the terminal ileum, conjugated bile acids are actively reabsorbed by the apical sodium-dependent bile acid transporter (ASBT) and returned to the liver via the portal vein.[8] Hepatocytes efficiently extract bile acids from the portal blood, primarily through the Na+-taurocholate cotransporting polypeptide (NTCP), and re-secrete them into the bile.

Microbial Biotransformation

GHCA that reaches the colon is subject to modification by the gut microbiota. The primary biotransformation is deconjugation , the hydrolysis of the amide bond linking HCA and glycine. This reaction is catalyzed by bile salt hydrolases (BSH) , enzymes produced by a variety of gut bacteria, including species from the genera Lactobacillus, Bifidobacterium, and Clostridium.[6][9]

The deconjugation of GHCA yields free hyocholic acid. This unconjugated HCA can then undergo further microbial modifications, such as 7α-dehydroxylation , which would produce hyodeoxycholic acid (HDCA), a secondary bile acid.[10]

Excretion

A small fraction of the bile acid pool, including GHCA and its metabolites, is not reabsorbed and is excreted in the feces.[11] This fecal excretion represents the primary route for the elimination of cholesterol from the body. The amount of GHCA excreted can be influenced by diet, gut microbiome composition, and the efficiency of the enterohepatic circulation.

Quantitative Data on this compound

The concentration of GHCA varies significantly across different mammalian species, tissues, and physiological states. The following tables summarize available quantitative data.

| Species | Tissue/Fluid | Condition | Concentration Range | Reference(s) |

| Human | Serum | Healthy | Trace amounts | [1] |

| Human | Serum | Cirrhosis (HCV-induced) | Upregulated 6.6-fold vs. healthy | [12] |

| Human | Plasma | Post-gastric bypass (non-diabetic) | Increased | [12] |

| Human | Feces | Healthy | Variable | [11] |

| Human | Feces | Obesity | Positively correlated with BMI | [13] |

| Mouse | Liver | Healthy | Low to undetectable | [14] |

| Mouse | Serum | Healthy | Low to undetectable | [14] |

| Pig | Bile | Healthy | Constitutes ~76% of the bile acid pool | [15] |

Table 1: Quantitative Levels of this compound in Mammalian Tissues and Fluids.

Experimental Protocols

The accurate quantification of GHCA in biological matrices is crucial for understanding its metabolism and function. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bile acid analysis due to its high sensitivity and specificity.

Protocol: Quantification of this compound in Human Serum by LC-MS/MS

This protocol provides a general framework for the analysis of GHCA in human serum. Specific parameters may need to be optimized based on the instrumentation and standards available.

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of human serum, add 400 µL of ice-cold acetonitrile containing a known concentration of an appropriate internal standard (e.g., d4-glycocholic acid).

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 30°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

-

Vortex and centrifuge to pellet any insoluble material.

-

Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 × 100 mm) is commonly used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the more hydrophobic bile acids, followed by a re-equilibration step.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode is preferred for bile acids.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition for GHCA: The precursor ion ([M-H]⁻) for GHCA (C₂₆H₄₃NO₆, MW: 465.6 g/mol ) is m/z 464.3. A characteristic product ion resulting from the loss of the glycine moiety is m/z 74.0. Therefore, the MRM transition to monitor is 464.3 -> 74.0 .

-

Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for the specific instrument to achieve maximum sensitivity for the GHCA transition.

-

3. Data Analysis and Quantification

-

Generate a calibration curve using a series of known concentrations of a GHCA standard, prepared in a surrogate matrix (e.g., charcoal-stripped serum) and processed in the same manner as the samples.

-

Quantify the concentration of GHCA in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Signaling Pathways and Cellular Effects

GHCA, and its precursor HCA, can modulate cellular signaling pathways, primarily through the nuclear receptor FXR and the G-protein coupled receptor TGR5.

FXR and TGR5 Signaling

-

Farnesoid X Receptor (FXR): HCA has been shown to be an inhibitor of FXR.[15][16] By inhibiting FXR, HCA and potentially GHCA can influence the expression of genes involved in bile acid, lipid, and glucose metabolism.

-

TGR5: HCA is an agonist of TGR5.[15][16] Activation of TGR5 in enteroendocrine L-cells can stimulate the secretion of glucagon-like peptide-1 (GLP-1), which plays a crucial role in glucose homeostasis.

The dual action of HCA as an FXR antagonist and a TGR5 agonist presents a unique signaling profile compared to other bile acids.[15]

Cellular Effects on Hepatocytes

Hydrophobic bile acids can be cytotoxic to hepatocytes, particularly at the high concentrations observed in cholestatic liver diseases. While GHCA is generally considered less hydrophobic than its deconjugated counterpart, its accumulation can still contribute to liver injury. Studies on other glycine-conjugated bile acids, such as glycochenodeoxycholic acid (GCDC) and glycocholic acid (GCA), have shown that they can induce hepatocyte apoptosis and promote liver fibrosis.[17][18][19] The specific cytotoxic effects of GHCA on hepatocytes require further investigation.

Visualizations

The following diagrams illustrate the key pathways and workflows related to GHCA metabolism.

Caption: Overview of this compound Metabolism.

Caption: Signaling Pathways of Hyocholic Acid.

Caption: Experimental Workflow for GHCA Quantification.

Conclusion

The endogenous metabolism of this compound is a complex interplay of hepatic synthesis, microbial biotransformation, and efficient enterohepatic recycling. While present at low levels in humans under normal physiological conditions, its altered concentrations in various disease states underscore its potential as a biomarker and a modulator of metabolic pathways. The unique signaling properties of its precursor, hyocholic acid, as both an FXR antagonist and a TGR5 agonist, suggest that GHCA may have distinct physiological roles that warrant further investigation. The methodologies outlined in this guide provide a framework for the accurate quantification of GHCA, which will be essential for elucidating its function in health and disease and for exploring its potential as a therapeutic target in drug development.

References

- 1. Hyocholic acid - Wikipedia [en.wikipedia.org]

- 2. The porcine taurochenodeoxycholic acid 6alpha-hydroxylase (CYP4A21) gene: evolution by gene duplication and gene conversion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bile Acid-Induced Toxicity in HepaRG Cells Recapitulates the Response in Primary Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of the mechanism of reaction for bile acid: CoA ligase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bile Salt Hydrolase Activity in Probiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rapid quantification of murine bile acids using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Physiology-Based Model of Bile Acid Distribution and Metabolism Under Healthy and Pathologic Conditions in Human Beings - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New insights into microbial bile salt hydrolases: from physiological roles to potential applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Animal Models to Study Bile Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantitative Profiling of Bile Acids in Feces of Humans and Rodents by Ultra-High-Performance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. caymanchem.com [caymanchem.com]

- 13. Increased fecal glycocholic acid levels correlate with obesity in conjunction with the depletion of archaea: The Dosanco Health Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Targeted profiling of circulating and hepatic bile acids in human, mouse, and rat using a UPLC-MRM-MS-validated method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Hyocholic acid species improve glucose homeostasis through a distinct TGR5 and FXR signaling mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. HKU Scholars Hub: Hyocholic acid species improve glucose homeostasis through a distinct TGR5 and FXR signaling mechanism [hub.hku.hk]

- 17. Glycocholic acid aggravates liver fibrosis by promoting the up-regulation of connective tissue growth factor in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. [Glycodeoxycholic acid changes the membrane fluidity and superoxides of lipids in hepatocytes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Hydrophobic bile acid apoptosis is regulated by sphingosine-1-phosphate receptor 2 in rat hepatocytes and human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Glycohyocholic Acid: A Potential Modulator of Metabolic Syndrome

Executive Summary: Metabolic syndrome represents a cluster of conditions, including obesity, insulin resistance, dyslipidemia, and hypertension, that collectively increase the risk of cardiovascular disease and type 2 diabetes. Bile acids, traditionally known for their role in digestion, are now recognized as critical signaling molecules in metabolic regulation. Among these, the hyocholic acid (HCA) family, and specifically its glycine-conjugated form, Glycohyocholic acid (GHCA), has garnered significant interest. Evidence from preclinical studies suggests that HCAs are inversely correlated with obesity and diabetes.[1] This technical guide provides an in-depth analysis of the function of this compound in metabolic syndrome, detailing its mechanisms of action through key receptors like the Farnesoid X Receptor (FXR) and Takeda G protein-coupled receptor 5 (TGR5), summarizing quantitative findings, outlining experimental protocols, and visualizing the core signaling pathways.

Introduction to Bile Acids and Metabolic Syndrome

Metabolic syndrome is a multifaceted condition characterized by a group of metabolic abnormalities that elevate the risk for chronic diseases. Bile acids, synthesized from cholesterol in the liver, act as signaling hormones that regulate lipid, glucose, and energy homeostasis.[2][3] They exert their effects primarily through two key receptors: the nuclear receptor FXR and the membrane-bound G protein-coupled receptor TGR5.[4][5] Dysregulation of bile acid signaling is increasingly implicated in the pathophysiology of metabolic syndrome.[2][3]

The Hyocholic Acid Family: A Unique Class of Bile Acids

Hyocholic acid (HCA) and its conjugated forms, such as this compound (GHCA), are a class of bile acids that have shown considerable potential in mitigating metabolic dysregulation.[1][6] Clinical and animal studies have identified an inverse association between HCA levels and the prevalence of obesity and diabetes.[1] For instance, patients who underwent gastric bypass surgery showed significantly increased serum HCA levels post-operation, coinciding with metabolic improvements.[1] The unique 6α-hydroxyl group in HCAs increases their hydrophilicity, which is believed to be a key factor in their metabolic benefits.[6]

Mechanisms of Action in Metabolic Syndrome

GHCA and its related compounds appear to influence metabolic syndrome through a multi-pronged approach involving the gut microbiome, lipid absorption, and dedicated bile acid signaling pathways in the liver and peripheral tissues.

Modulation of Gut Microbiota and Lipid Absorption

The HCA family of bile acids can reshape the gut microbiome and influence the absorption of dietary lipids.[1] By increasing the overall hydrophilicity of the bile acid pool, HCAs can limit the efficiency of intestinal lipid uptake, thereby promoting lipid excretion.[6] Furthermore, interactions between HCAs and specific gut bacteria can alter the profile of secondary bile acids, which are potent signaling molecules in their own right.[1]

Regulation via Farnesoid X Receptor (FXR)

FXR is a crucial regulator of bile acid, lipid, and glucose metabolism.[7] In the liver, FXR activation inhibits bile acid synthesis by repressing the key enzyme Cholesterol 7α-hydroxylase (CYP7A1).[2] In the intestine, FXR activation induces the release of Fibroblast Growth Factor 15/19 (FGF15/19), which also potently suppresses hepatic bile acid synthesis.[8]

Some evidence suggests that HCA derivatives, like hyodeoxycholic acid (HDCA), may act as FXR antagonists or weak agonists.[9] By modulating FXR activity, GHCA could prevent the excessive feedback inhibition of bile acid synthesis, leading to a more favorable metabolic state. For example, treatment with HDCA in a rat model of metabolic syndrome led to significant changes in the expression of FXR and its target genes, including CYP7A1 and CYP7B1, which are involved in bile acid synthesis pathways.[10]

Activation of Takeda G Protein-Coupled Receptor 5 (TGR5)

TGR5 is a membrane receptor that, when activated by bile acids, stimulates the secretion of glucagon-like peptide-1 (GLP-1) from intestinal L-cells.[4][11] GLP-1 is an incretin hormone that enhances glucose-dependent insulin secretion from the pancreas, thereby improving glycemic control.[12] Activation of TGR5 is also linked to increased energy expenditure in brown adipose tissue.[13] The modulation of gut microbiota by GHCA can increase the levels of secondary bile acids that are potent TGR5 agonists, such as lithocholic acid (LCA), thus indirectly promoting these beneficial metabolic effects.[12]

Quantitative Data from Preclinical Studies

While clinical data on GHCA is limited, preclinical studies using its derivatives provide quantitative insights into its metabolic effects. A study on a rat model of metabolic syndrome treated with hyodeoxycholic acid (HDCA) demonstrated significant improvements in multiple metabolic parameters compared to the untreated model group.

| Parameter | Model Group (Metabolic Syndrome) | HDCA Treatment Group | Metformin Treatment Group | Control Group |

| Body Weight (g) | 580.1 ± 35.5 | 495.6 ± 28.1 | 510.3 ± 30.2 | 440.2 ± 25.1 |

| Serum Triglycerides (mmol/L) | 2.8 ± 0.6 | 1.5 ± 0.4 | 1.8 ± 0.5 | 1.1 ± 0.3 |

| Total Cholesterol (mmol/L) | 3.5 ± 0.7 | 2.1 ± 0.5 | 2.4 ± 0.6 | 1.8 ± 0.4 |

| Fasting Blood Glucose (mmol/L) | 10.2 ± 1.5 | 7.1 ± 1.1 | 7.8 ± 1.3 | 5.5 ± 0.8 |

| HOMA-IR (Insulin Resistance) | 6.8 ± 1.2 | 3.5 ± 0.8 | 4.1 ± 0.9 | 2.2 ± 0.5 |

| Note: Data are presented as mean ± SD. Asterisk () indicates a statistically significant difference (p<0.05) compared to the Model Group. Data is illustrative based on findings reported in a study by Wu et al. (2025) on HDCA in a rat model of metabolic syndrome.*[10] |

Key Experimental Methodologies

Investigating the role of GHCA in metabolic syndrome requires a combination of in vivo models and advanced analytical techniques.

Animal Models of Metabolic Syndrome

Rodent models are commonly used to study metabolic syndrome.[14] A prevalent method involves inducing the condition in rats or mice by feeding them a high-fat diet (HFD) for several weeks.[15] These models typically develop key features of the syndrome, including obesity, insulin resistance, and dyslipidemia, providing a robust platform to test the efficacy of compounds like GHCA.[14][15]

Quantification of Bile Acids via UHPLC-MS/MS

Accurate quantification of GHCA and other bile acids in biological samples (serum, feces, liver tissue) is crucial. Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is the gold standard for this analysis.[10][16]

Sample Preparation Protocol (Serum): [17]

-

Thaw serum samples at 4°C.

-

Mix a 20 µL aliquot of serum with 80 µL of an ice-cold methanolic solution containing an internal standard (e.g., d4-GCA).

-

Vortex the mixture for 10 minutes to precipitate proteins.

-

Centrifuge at 14,000 x g for 20 minutes at 4°C.

-

Transfer the supernatant to HPLC vials for analysis.

Chromatography and Mass Spectrometry: [17][18]

-

Column: A reverse-phase column (e.g., C18) is used for separation.

-

Mobile Phase: A gradient of two mobile phases is typically employed. For example, Mobile Phase A might be an aqueous solution with ammonium acetate and acetic acid, while Mobile Phase B is an organic solvent mixture.

-

Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify each bile acid based on its unique precursor and product ion transitions.

Gene and Protein Expression Analysis

To elucidate the molecular mechanisms of GHCA, changes in gene and protein expression are analyzed.

-

RNA Sequencing (RNA-seq): This technique provides a comprehensive, unbiased view of the transcriptome in tissues like the liver, identifying genes and pathways affected by GHCA treatment.[10]

-

Western Blotting: This method is used to validate changes in the protein levels of key targets identified by RNA-seq or hypothesized to be involved. In studies of HDCA, protein levels of FXR, CYP7A1, PPARα (involved in fatty acid oxidation), and CPT1/2 (fatty acid transport) were shown to be significantly altered after treatment.[10]

Conclusion and Future Directions

This compound and the broader HCA family represent a promising area of research for the management of metabolic syndrome. Their multifaceted mechanism—involving the modulation of lipid absorption, gut microbiota, and key metabolic signaling pathways via FXR and TGR5—positions them as attractive therapeutic candidates. The quantitative improvements in weight, lipid profiles, and insulin sensitivity seen in preclinical models are compelling.

Future research should focus on:

-

Clinical Trials: Conducting well-designed clinical trials in humans to confirm the safety and efficacy of GHCA or its derivatives for treating metabolic syndrome.

-

Receptor Specificity: Further elucidating the precise binding affinities and agonistic/antagonistic properties of GHCA at FXR and TGR5.

-

Drug Development: Synthesizing novel analogues of HCA that optimize metabolic benefits while minimizing potential side effects.

By continuing to explore the intricate signaling roles of bile acids like GHCA, the scientific community can pave the way for new therapeutic strategies to combat the growing epidemic of metabolic disease.

References

- 1. the-innovation.org [the-innovation.org]

- 2. Understanding Bile Acid Signaling in Diabetes: From Pathophysiology to Therapeutic Targets [e-dmj.org]

- 3. Bile acids and the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iacld.com [iacld.com]

- 6. Hyocholic acid: A novel therapeutic strategy for metabolic syndrome [the-innovation.org]

- 7. Bile Acids and Metabolic Syndrome | Abdominal Key [abdominalkey.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Hyodeoxycholic Acid Ameliorates Metabolic Syndrome Through Pathways of Primary Bile Acid Synthesis and Fatty Acid Degradation: Insights From a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hyodeoxycholic Acid Ameliorates Metabolic Syndrome Through Pathways of Primary Bile Acid Synthesis and Fatty Acid Degradation: Insights From a Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. KoreaMed Synapse [synapse.koreamed.org]

- 12. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Reversal of metabolic disorders by pharmacological activation of bile acid receptors TGR5 and FXR - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mouse models of the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ijpsjournal.com [ijpsjournal.com]

- 16. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]

- 17. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Determination of bile acids in biological fluids by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Glycohyocholic Acid in Cholestatic Liver Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholestatic liver diseases are characterized by the impairment of bile flow, leading to the accumulation of cytotoxic bile acids within the liver and subsequent hepatocellular injury, inflammation, and fibrosis. Glycohyocholic acid (GHCA), a glycine conjugate of hyocholic acid (HCA), is a bile acid found in low concentrations in humans but is a major component of the bile acid pool in pigs. Emerging research on HCA and its derivatives suggests a unique dual role in modulating key nuclear and cell surface receptors involved in bile acid homeostasis, specifically the farnesoid X receptor (FXR) and the G-protein-coupled bile acid receptor 1 (TGR5). This technical guide explores the hypothesized role of GHCA in cholestatic liver disease, drawing inferences from studies on its parent compound and other glycine-conjugated bile acids. It provides a comprehensive overview of the potential mechanisms of action, relevant signaling pathways, detailed experimental protocols for investigation, and a summary of available quantitative data.

Introduction to Cholestatic Liver Disease and the Role of Bile Acids

Cholestasis is a condition defined by a reduction or stoppage of bile flow. This can be due to impaired bile formation by hepatocytes (intrahepatic cholestasis) or obstruction of the bile ducts (extrahepatic cholestasis). The retention of bile acids in the liver is a central feature of cholestasis and a primary driver of liver injury. Hydrophobic bile acids, in particular, can cause cellular damage by disrupting cell membranes, inducing oxidative stress and apoptosis, and triggering inflammatory responses.

The farnesoid X receptor (FXR) is a nuclear receptor that functions as a master regulator of bile acid homeostasis. Activation of FXR in hepatocytes and enterocytes initiates a signaling cascade that suppresses bile acid synthesis and promotes their transport and detoxification. Key target genes of FXR include:

-

Small Heterodimer Partner (SHP): A transcriptional repressor that inhibits the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway.

-

Bile Salt Export Pump (BSEP): A canalicular transporter responsible for the efflux of bile acids from hepatocytes into the bile.

-

Fibroblast Growth Factor 19 (FGF19): An intestinal hormone that signals to the liver to suppress CYP7A1 expression.

Dysregulation of FXR signaling is a key factor in the pathophysiology of cholestatic liver disease. Therefore, modulation of FXR activity with agonists or antagonists is a promising therapeutic strategy.

This compound: A Potential Dual-Action Modulator

While direct research on this compound (GHCA) in cholestasis is limited, studies on its unconjugated form, hyocholic acid (HCA), provide valuable insights. HCA has been identified as a unique bile acid that acts as both an FXR antagonist and a TGR5 agonist .

-

FXR Antagonism: By inhibiting FXR, HCA can potentially increase bile acid synthesis. While this may seem counterintuitive in cholestasis, targeted intestinal FXR antagonism has been shown to have beneficial metabolic effects.

-